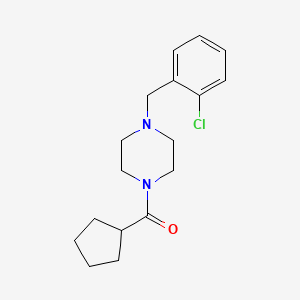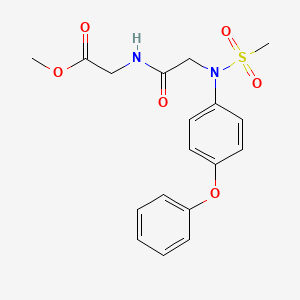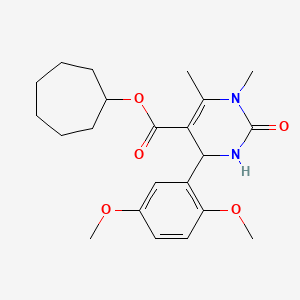
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives and has been studied for its potential therapeutic applications. The chemical structure of CPP is shown below:
作用机制
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and the dopamine D3 receptor. This means that it can activate these receptors to some extent, but not as strongly as a full agonist. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its potential therapeutic effects. This compound has also been shown to increase the levels of the neurotransmitter, norepinephrine, in the hippocampus. This may be responsible for its potential anxiolytic effects.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor and the dopamine D3 receptor. This makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of using this compound is that it is not a selective agonist for these receptors. It also has some affinity for other receptors, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on 1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine. One area of interest is its potential use in the treatment of anxiety, depression, and schizophrenia. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the function of the serotonin 5-HT1A receptor and the dopamine D3 receptor in the brain. Studies are needed to further elucidate the mechanisms underlying its effects on these receptors. Finally, there is also interest in developing more selective agonists for these receptors, which could be used to overcome some of the limitations of this compound.
合成方法
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclopentanone in the presence of a base such as potassium carbonate. This results in the formation of the intermediate compound, 1-(2-chlorobenzyl)-4-hydroxypiperazine. The second step involves the reaction of this intermediate with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.
科学研究应用
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D3 receptor. This makes this compound a useful tool for studying the function of these receptors in the brain. This compound has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia.
属性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-8-4-3-7-15(16)13-19-9-11-20(12-10-19)17(21)14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPKMCIQGMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)
![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)


![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)